Cas no 1203380-92-0 (3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea is a specialized urea derivative featuring a thiazolidine dioxide moiety and a phenylethyl substituent. This compound exhibits potential as an intermediate or active ingredient in pharmaceutical and agrochemical research due to its unique structural framework. The presence of the sulfonyl group within the thiazolidine ring enhances its reactivity and binding affinity, making it valuable for targeted applications. Its well-defined molecular architecture allows for precise modifications, facilitating studies in drug discovery and development. The compound's stability under standard conditions ensures reliable handling and storage, while its synthetic versatility supports further derivatization for exploratory research.
3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea structure
1203380-92-0 structure
商品名:3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea
CAS番号:1203380-92-0
MF:C18H21N3O3S
メガワット:359.44264292717
CID:5886837
PubChem ID:30374764

3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 化学的及び物理的性質

名前と識別子

    • 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea
    • AKOS024513027
    • F5536-0031
    • 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
    • 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
    • SR-01000923154-1
    • SR-01000923154
    • Z402453966
    • 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea
    • 1203380-92-0
    • VU0646816-1
    • インチ: 1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22)
    • InChIKey: XAGZLKXRNUCGFE-UHFFFAOYSA-N
    • ほほえんだ: S1(CCCN1C1C=CC(=CC=1)NC(NCCC1C=CC=CC=1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 359.13036271g/mol
  • どういたいしつりょう: 359.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 86.9Ų

3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5536-0031-1mg
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
1mg
$54.0 2023-09-09
Life Chemicals
F5536-0031-3mg
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
3mg
$63.0 2023-09-09
Life Chemicals
F5536-0031-2μmol
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5536-0031-5μmol
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5536-0031-5mg
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
5mg
$69.0 2023-09-09
Life Chemicals
F5536-0031-2mg
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
2mg
$59.0 2023-09-09
Life Chemicals
F5536-0031-4mg
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
1203380-92-0
4mg
$66.0 2023-09-09

3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 関連文献

3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)ureaに関する追加情報

Introduction to 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea (CAS No 1203380-92-0)

The compound 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea, identified by its CAS number 1203380-92-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a thiazolidinone moiety and a phenylurea group suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel therapeutic agents has been heavily influenced by the discovery of molecules that can modulate biological pathways in innovative ways. The 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea structure combines elements that are known to exhibit pharmacological activity. Specifically, the thiazolidinone ring is a well-documented scaffold in medicinal chemistry, often associated with anti-inflammatory and antimicrobial properties. This moiety's ability to engage with biological systems makes it particularly valuable for drug design.

The incorporation of the phenylurea group further enhances the compound's potential. Urea derivatives are well-known for their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The phenyl ring adds another layer of complexity, allowing for tunable electronic and steric properties that can be exploited to optimize binding affinity and selectivity. This combination of structural features makes 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea a compelling subject for further research.

Recent studies have highlighted the importance of understanding the molecular interactions that underpin drug efficacy. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have become indispensable tools in this regard. These techniques allow researchers to predict how a molecule will behave within a biological system, providing insights into its mechanism of action. In the case of 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea, such studies have suggested that its structure is well-suited for binding to specific proteins involved in various disease pathways.

The potential applications of this compound are broad and span multiple therapeutic areas. For instance, its structural features suggest that it may have utility in the treatment of neurological disorders, where modulation of protein-protein interactions is crucial. Additionally, its anti-inflammatory properties make it a candidate for addressing conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The growing body of evidence supporting the efficacy of thiazolidinone derivatives further underscores the promise of this compound.

In clinical settings, the development of new drugs often involves rigorous testing to ensure safety and efficacy. Preclinical studies using cell-based assays and animal models have provided preliminary data on the pharmacological profile of 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea. These studies have revealed promising results in terms of target engagement and biological activity. However, further research is needed to fully elucidate its therapeutic potential and to identify any potential side effects.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to construct the desired framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to achieve this goal. The successful synthesis not only demonstrates the compound's feasibility but also provides valuable insights into scalable production methods.

The future direction of research on 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yıl)phenyl-l(2-phénylèthyl)uron will likely involve optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and experimental data, researchers can refine the molecule's structure to enhance its potency and selectivity. This iterative process is essential for developing effective therapeutic agents that meet stringent clinical requirements.

In conclusion, 3_4_(11_dioxo_11_lambda6_22_thiazolidin_22_yıl)_phenyl_l(22_phénylèthyl)_uron, with its CAS number 1203380_92_0, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications and synthetic strategies, this compound holds great potential for contributing to future medical breakthroughs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量